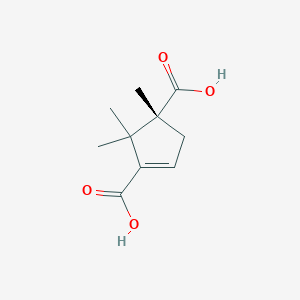
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid is an organic compound characterized by a cyclopentene ring with three methyl groups and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods can vary depending on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene-1,3-dicarboxylic acid: Lacks the methyl groups, making it less hydrophobic.
1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid: Saturated version of the compound, with different reactivity.
Cyclopentadiene-1,3-dicarboxylic acid: Contains a diene system, leading to different chemical behavior.
Uniqueness
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid is unique due to its specific arrangement of methyl groups and carboxylic acid functionalities. This structure imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
87798-58-1 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4H,5H2,1-3H3,(H,11,12)(H,13,14)/t10-/m0/s1 |
Clave InChI |
BWYSKGFQCWECHR-JTQLQIEISA-N |
SMILES isomérico |
C[C@]1(CC=C(C1(C)C)C(=O)O)C(=O)O |
SMILES canónico |
CC1(C(=CCC1(C)C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


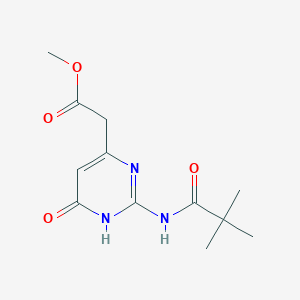

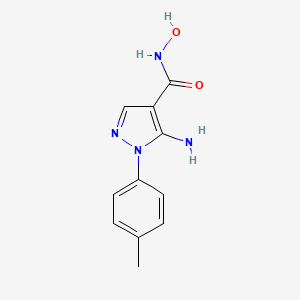
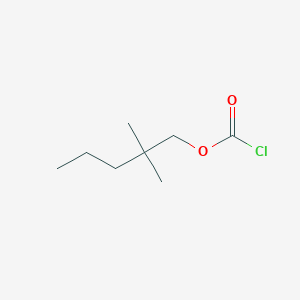
![Tributyl[1-(methoxymethoxy)propyl]stannane](/img/structure/B14401418.png)
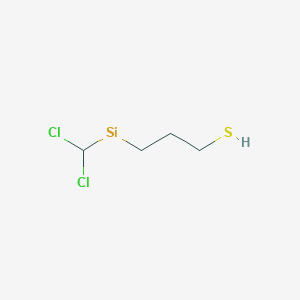
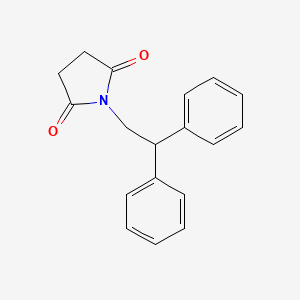
![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)

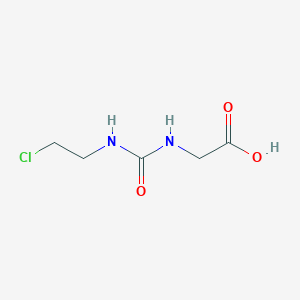
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)
![6-[(Propan-2-yl)amino]hexanenitrile](/img/structure/B14401453.png)

